(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione
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Description
(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione, also known as baclofen, is a chemical compound that belongs to the class of GABA-B receptor agonists. Baclofen is widely known for its muscle relaxant properties and is commonly used to treat muscle spasticity associated with conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries. In addition to its muscle relaxant properties, baclofen has also been studied for its potential therapeutic effects on addiction, anxiety, and other neurological disorders.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “EN300-27720130” (also known as “Z4898403793” or “(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione”), focusing on six unique applications:
Pharmaceutical Development
EN300-27720130 has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique bicyclic structure makes it a candidate for the synthesis of novel therapeutic agents. Researchers are exploring its use in creating drugs that target specific enzymes or receptors, potentially leading to treatments for various diseases, including neurological disorders and infections .
Chemical Synthesis
The compound’s structure allows it to be used as a building block in organic synthesis. It can be employed in the creation of complex molecules through stereocontrolled reactions. This makes it valuable in the synthesis of natural products and other compounds that require precise structural configurations .
Catalysis
EN300-27720130 is being investigated for its catalytic properties. Its ability to facilitate chemical reactions without being consumed in the process makes it a potential catalyst in various industrial applications. This includes its use in the production of fine chemicals and pharmaceuticals, where efficient and selective catalysis is crucial .
Material Science
In material science, EN300-27720130 is explored for its potential to form new materials with unique properties. Its incorporation into polymers and other materials can lead to the development of products with enhanced mechanical, thermal, or chemical properties. This application is particularly relevant in the creation of advanced materials for electronics and other high-tech industries .
Biological Research
The compound is also used in biological research to study enzyme mechanisms and protein interactions. Its structure allows it to act as a probe or inhibitor in biochemical assays, helping scientists understand the function of various biological molecules. This can lead to insights into disease mechanisms and the development of new therapeutic strategies .
Environmental Science
EN300-27720130 has potential applications in environmental science, particularly in the development of sensors and remediation technologies. Its chemical properties make it suitable for detecting and neutralizing pollutants. Researchers are exploring its use in creating sensors that can detect environmental contaminants at low concentrations, as well as materials that can absorb or break down harmful substances .
properties
IUPAC Name |
(1S,5R)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(3)6(9)7(5)10/h3-4,10H,1-2H2/t3-,4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIAQJBPJWWFCK-ZXZARUISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)N(C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C(=O)N(C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
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